![molecular formula C13H21ClN6 B2553695 1-[1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]pyrazol-4-amine;hydrochloride CAS No. 1431964-42-9](/img/structure/B2553695.png)
1-[1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]pyrazol-4-amine;hydrochloride
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Overview
Description
The compound “1-[1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]pyrazol-4-amine;hydrochloride” is a chemical compound with the molecular formula C12H19ClN6 . It is a complex organic molecule that contains several functional groups, including a triazoloazepine ring and a pyrazolamine group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . An efficient and robust synthetic procedure was developed primarily for the synthesis of a precursor compound . The process involves several chemical transformations such as hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a tetrahydrotriazoloazepine ring attached to a propylpyrazolamine group . The PubChem database provides a 3D conformer of the parent compound .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction . These reactions are typical in the synthesis of heterocyclic compounds .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 282.77 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 2 and a topological polar surface area of 74.6 Ų . The exact mass and monoisotopic mass of the compound are 282.1359723 g/mol .
Scientific Research Applications
Organic Synthesis and Chemical Reactions
Overview: MFCD25371221’s chemical structure allows for diverse synthetic applications. Researchers have explored its reactivity and transformations.
Applications:- Acylation Reactions : MFCD25371221 reacts with carboxylic acid anhydrides and chlorides to form acylation products at the nitrogen or methylene carbon atom in the heteroring. Heating N-acyl derivatives leads to migration, forming C-acyl derivatives .
Antimicrobial Properties
Overview: MFCD25371221’s structure suggests potential antimicrobial activity. Researchers have investigated its effects against bacteria and fungi.
Applications:Future Directions
properties
IUPAC Name |
1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]pyrazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6.ClH/c1-2-11(19-9-10(14)8-15-19)13-17-16-12-6-4-3-5-7-18(12)13;/h8-9,11H,2-7,14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKQWMZVNQJNSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NN=C2N1CCCCC2)N3C=C(C=N3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]pyrazol-4-amine;hydrochloride |
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